molecular formula C10H12N2O3 B084572 3-[(Anilinocarbonyl)amino]propanoic acid CAS No. 10250-66-5

3-[(Anilinocarbonyl)amino]propanoic acid

Cat. No. B084572
CAS RN: 10250-66-5
M. Wt: 208.21 g/mol
InChI Key: IYVODFJSPSNFKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid and its derivatives involves several methods, including the dithiocarbamate method for preparing related compounds such as 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in the synthesis of biologically active molecules. This method highlights the flexibility in the synthetic approach towards compounds related to 3-[(Anilinocarbonyl)amino]propanoic acid, allowing for efficient synthesis under various conditions (Orlinskii, 1996).

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) studies, provides insights into the zwitterionic forms of similar amino acid derivatives. These analyses help in understanding the vibrational and electronic structures, which are crucial for determining the reactivity and interaction capabilities of the compound (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

3-[(Anilinocarbonyl)amino]propanoic acid participates in various chemical reactions, including three-component reactions that afford specific anilides and pyrrolidines, indicating its versatility in forming complex molecules. Such reactions are pivotal for the synthesis of compounds with potential biological activity (Wang et al., 2020).

Physical Properties Analysis

The study of physical properties, including polymorphism and hydrogen bonding, reveals the compound's structural versatility. Polymorphism studies, for instance, highlight how different conditions can lead to various structural forms, affecting the compound's physical state and solubility (Podjed & Modec, 2022).

Chemical Properties Analysis

Exploring the chemical properties of 3-[(Anilinocarbonyl)amino]propanoic acid, such as reactivity with primary aromatic amines, offers insights into its potential applications in synthetic chemistry. These studies help in understanding the mechanisms underlying its reactions and the formation of products with specific structural features (Sosnovskikh, Moshkin, & Kodess, 2009).

Scientific Research Applications

Application 1: Biosynthesis

  • Summary of the Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries . This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .
  • Methods of Application : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Culture cultivation conditions and biocatalysis process parameters were optimized .
  • Results or Outcomes : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .

Application 2: Antimicrobial Candidates

  • Summary of the Application : The study reports the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . The resultant novel 3- ( (4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
  • Methods of Application : The study involved the synthesis of 3- ( (4-Hydroxyphenyl)amino)propanoic acid derivatives .
  • Results or Outcomes : Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity . This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Application 3: Structural Modification of Natural Products

  • Summary of the Application : Amino acids, including 3-[(Anilinocarbonyl)amino]propanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Methods of Application : The study involved the introduction of amino acids to AD-1, a natural product, to obtain safer, more effective, and developable derivatives .
  • Results or Outcomes : The resultant derivatives could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .

Application 4: Food and Cosmetics Industry

  • Summary of the Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .
  • Methods of Application : The study involved the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .
  • Results or Outcomes : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .

Application 5: Precursor of Carnosine

  • Summary of the Application : β-Alanine, also known as 3-aminopropanoic acid, is a naturally occurring beta amino acid . It is the rate-limiting precursor of carnosine, which means carnosine levels are limited by the amount of available β-alanine, not histidine .
  • Methods of Application : Supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles .
  • Results or Outcomes : Increased carnosine levels can decrease fatigue in athletes and increase total muscular work done .

Application 6: Proteomics Research

  • Summary of the Application : 3-[(Anilinocarbonyl)amino]propanoic acid is used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals .
  • Results or Outcomes : The outcomes of this research can also vary widely, but the use of 3-[(Anilinocarbonyl)amino]propanoic acid can contribute to the understanding of protein structure and function .

properties

IUPAC Name

3-(phenylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVODFJSPSNFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293093
Record name 3-[(anilinocarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Anilinocarbonyl)amino]propanoic acid

CAS RN

10250-66-5
Record name 10250-66-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(anilinocarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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